6-Methylmorpholine-2-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound is 6-methylmorpholine-2-carboxylic acid hydrochloride , reflecting its morpholine backbone substituted at positions 2 and 6. According to IUPAC rules, the numbering begins at the nitrogen atom, with the carboxylic acid group at position 2 and the methyl group at position 6. The hydrochloride designation indicates the presence of a protonated tertiary amine, forming a salt with chloride as the counterion. The stereochemical descriptors (2R,6R) or (2S,6S) may precede the name to specify enantiomeric configurations, though the racemic form is commonly reported in synthetic studies.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₆H₁₂ClNO₃ , corresponding to a molecular weight of 181.62 g/mol . This composition arises from the morpholine ring (C₄H₉NO), a methyl group (CH₃), a carboxylic acid group (COOH), and a hydrochloride moiety (HCl). Elemental analysis confirms the stoichiometry, with carbon (39.69%), hydrogen (6.66%), chlorine (19.52%), nitrogen (7.71%), and oxygen (26.42%).
Table 1: Molecular Composition and Weight
| Component | Contribution | Molecular Weight (g/mol) |
|---|---|---|
| Morpholine ring | C₄H₉NO | 87.12 |
| Methyl group | CH₃ | 15.03 |
| Carboxylic acid | COOH | 45.02 |
| Hydrochloride | HCl | 36.46 |
| Total | C₆H₁₂ClNO₃ | 181.62 |
Stereochemical Configuration Analysis (2R,6R vs. 2S,6S Isomers)
The compound exhibits chirality at both C-2 and C-6, leading to four possible stereoisomers: (2R,6R) , (2R,6S) , (2S,6R) , and (2S,6S) . The (2R,6R) and (2S,6S) enantiomers are diastereomers with distinct physicochemical properties. X-ray crystallography of related morpholine derivatives, such as (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride , reveals a preference for the trans configuration, where substituents at C-2 and C-6 occupy pseudoaxial positions to minimize steric strain. Nuclear magnetic resonance (NMR) studies further support this, with vicinal coupling constants (³J₂,₃) of 1.5–4.2 Hz for trans isomers and 3.4–3.5 Hz for cis isomers, aiding in stereochemical assignment.
X-ray Crystallography and Conformational Studies
Single-crystal X-ray diffraction analysis of analogous compounds, such as methyl (2R,6R)-6-methylmorpholine-2-carboxylate , reveals an envelope conformation for the morpholine ring. Puckering parameters (φ = 48.6°, ψ = 64.7°) indicate that the ring adopts a non-planar geometry, with the methyl group at C-6 and the carboxylic acid at C-2 in axial and equatorial orientations, respectively. This conformation stabilizes the molecule through reduced A¹,³-strain between substituents. The hydrochloride salt further influences packing via ionic interactions between the protonated amine and chloride ions.
Table 2: Crystallographic Data for Related Morpholine Derivatives
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |
| Dihedral angle (C2-C3) | 60° |
| Conformation | Envelope |
Hydrogen Bonding Patterns and Intermolecular Interactions
The hydrochloride salt enhances solubility through ionic interactions and hydrogen bonding . The protonated amine forms N–H···Cl⁻ bonds (2.8–3.1 Å), while the carboxylic acid participates in O–H···O interactions (2.6–2.9 Å) with adjacent molecules. In crystalline states, these interactions create a layered structure stabilized by van der Waals forces. Fourier-transform infrared (FTIR) spectroscopy confirms hydrogen bonding via broad O–H (2500–3500 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretching vibrations.
Key Hydrogen Bonds:
- N⁺–H···Cl⁻ : 2.85 Å (linear)
- O–H···O=C : 2.68 Å (bifurcated)
- C–H···O : 3.12 Å (weak)
These interactions dictate the compound’s solubility in polar solvents like water and ethanol, making it suitable for pharmaceutical formulations requiring high bioavailability.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-methylmorpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI Key |
KOEHSPZJDZARIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-methylmorpholine-2-carboxylic acid hydrochloride typically involves:
- Construction of the morpholine ring with the correct stereochemistry at positions 2 and 6.
- Introduction of the carboxylic acid functionality at the 2-position.
- Formation of the hydrochloride salt to stabilize the compound.
Key Synthetic Routes
Cyclization of Amino Alcohol Precursors
One common approach starts from chiral amino alcohols that undergo intramolecular cyclization to form the morpholine ring. The 6-methyl substituent is introduced via stereoselective alkylation or by using chiral starting materials that already contain the methyl group at the desired position.
- The amino alcohol intermediate is reacted with appropriate reagents to close the ring, often under acidic or basic catalysis.
- The carboxylic acid group is introduced either before or after ring closure, commonly via oxidation of an aldehyde or ester precursor.
Ester Hydrolysis and Salt Formation
- The morpholine-2-carboxylic acid is often initially prepared as a methyl or ethyl ester derivative.
- Hydrolysis of the ester under acidic or basic conditions yields the free acid.
- Subsequent treatment with hydrochloric acid forms the hydrochloride salt, improving compound stability and crystallinity.
Detailed Example of Preparation
A representative synthetic sequence includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of methyl ester | Reaction of 4-benzylmorpholine with methyl chloroformate | Methyl 4-benzyl-6-methylmorpholine-2-carboxylate intermediate |
| 2 | Hydrolysis | Acidic hydrolysis (e.g., 1 N HCl/THF mixture) | Conversion to 6-methylmorpholine-2-carboxylic acid |
| 3 | Salt formation | Treatment with HCl in suitable solvent | Formation of hydrochloride salt of the acid |
This method ensures stereochemical integrity and high purity of the final hydrochloride salt.
Alternative Synthetic Approaches
Research Findings and Analytical Data
- The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, showing the (2R,6R) configuration.
- Hydrolysis conditions are optimized to avoid racemization and degradation of the morpholine ring.
- The hydrochloride salt exhibits improved solubility and crystallinity, facilitating purification and handling.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of amino alcohols | Chiral amino alcohols, acid/base catalysis | High stereoselectivity | Requires chiral precursors |
| Ester hydrolysis + salt formation | Acidic hydrolysis (HCl/THF), HCl treatment | Simple, scalable | Potential for racemization if harsh conditions used |
| Chiral pool synthesis | Starting from chiral amino acids | Access to enantiopure products | Multi-step, may require protecting groups |
| Use of coupling reagents | BOP, HATU, or similar reagents for amide bond formation | Improved yields, mild conditions | Cost and reagent availability |
Chemical Reactions Analysis
Types of Reactions
6-Methylmorpholine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 6-Methylmorpholine-2-carboxylic acid hydrochloride serves as a crucial building block for synthesizing various bioactive compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting bacterial infections. For instance, research has indicated that morpholine derivatives can act as dual inhibitors of bacterial topoisomerases, showcasing potent antibacterial activity against Gram-positive pathogens .
Case Study: Antibacterial Activity
- A study demonstrated that morpholine derivatives exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV. This highlights the potential of this compound in developing new antibiotics .
In material science, the compound is explored for its potential as a polymer modifier or stabilizer due to its unique physical properties. Its incorporation into polymer formulations can enhance mechanical stability and resistance to environmental degradation.
Case Study: Polymer Applications
Mechanism of Action
The mechanism of action of 6-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Morpholine-Based Derivatives
Key Structural and Functional Differences
The compound is compared to morpholine derivatives with variations in stereochemistry, substituents, and salt forms (Table 1):
Key Observations :
- Salt Form: Hydrochloride salts (e.g., 6-methyl vs. non-methyl morpholine derivatives) improve crystallinity and stability compared to free acids .
- Stereochemistry : Enantiomers like (R)- and (S)-morpholine-2-carboxylic acid HCl may exhibit divergent pharmacological activities, a critical consideration in chiral drug design .
Physicochemical Properties
Heterocyclic Carboxylic Acid Derivatives
Comparison with Quinazoline and Trifluoromethyl Analogs
Key Observations :
Pharmacological and Industrial Relevance
- 6-Methylmorpholine-2-carboxylic acid HCl is supplied by 14+ global vendors, indicating its utility as a chiral intermediate in APIs .
- Non-methylated morpholine HCl salts (e.g., Morpholine-2-carboxylic acid HCl) are precursors in peptide-mimetic drug synthesis .
- Quinazoline analogs are explored for kinase inhibition, highlighting the impact of heterocycle choice on target selectivity .
Biological Activity
6-Methylmorpholine-2-carboxylic acid hydrochloride is a compound belonging to the morpholine family, characterized by its six-membered ring structure containing both nitrogen and oxygen. This compound exhibits various biological activities which make it relevant in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, facilitating its use in biological applications.
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight : 176.65 g/mol
- Structure : Contains a carboxylic acid functional group and a methyl substitution at the sixth position of the morpholine ring.
Biological Activities
This compound has been investigated for several biological activities, including:
-
Antimicrobial Properties :
- Exhibits activity against various bacteria and fungi, making it a candidate for developing antimicrobial agents.
- Enzyme Inhibition :
- Cytotoxicity :
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to inhibition or activation that influences various biological processes. For instance, the compound may interfere with transcription factors or other regulatory proteins involved in cellular growth and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Study on Antimicrobial Activity :
A study demonstrated that derivatives of morpholine compounds, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, indicating effective concentrations for potential therapeutic use. -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. For example, it was found to inhibit the growth of Ewing sarcoma cells at lower concentrations compared to normal cells, highlighting its potential as a targeted cancer therapeutic .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylmorpholine | Four-membered nitrogen ring | Less sterically hindered; different activity profile |
| 2-Aminomethyl-1-pyrrolidine | Five-membered nitrogen ring | Different reactivity due to pyrrolidine structure |
| 1-Piperidinecarboxylic acid | Six-membered nitrogen ring | Distinct pharmacological profiles compared to morpholines |
The unique stereochemistry and functional groups of this compound influence its reactivity and biological interactions differently than these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
